{5-[(Tert-butoxy)methyl]-1,2-oxazol-3-yl}methanamine
Description
{5-[(Tert-butoxy)methyl]-1,2-oxazol-3-yl}methanamine is a heterocyclic compound featuring a 1,2-oxazole (isoxazole) core substituted at the 5-position with a tert-butoxymethyl group and at the 3-position with a methanamine moiety. Its molecular formula is C₉H₁₆N₂O₂, with a molecular weight of 184.24 g/mol (calculated from ). This compound is commercially available at ≥95% purity and is utilized as a building block in pharmaceutical and organic synthesis ().
Properties
IUPAC Name |
[5-[(2-methylpropan-2-yl)oxymethyl]-1,2-oxazol-3-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2/c1-9(2,3)12-6-8-4-7(5-10)11-13-8/h4H,5-6,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWXTYDZWGDJROQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC1=CC(=NO1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {5-[(Tert-butoxy)methyl]-1,2-oxazol-3-yl}methanamine typically involves the following steps:
Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Tert-Butoxy Group: This step often involves the use of tert-butyl alcohol and a suitable protecting group strategy.
Attachment of the Methanamine Moiety: This can be done through nucleophilic substitution reactions where the oxazole ring is functionalized with a leaving group, followed by reaction with methanamine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes are often employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine moiety, leading to the formation of oximes or nitriles.
Reduction: Reduction reactions can target the oxazole ring or the tert-butoxy group, resulting in various reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methanamine group, to form a variety of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Typical reagents include alkyl halides, acyl chlorides, and sulfonyl chlorides under basic or acidic conditions.
Major Products
Oxidation: Oximes, nitriles
Reduction: Reduced oxazole derivatives, deprotected amines
Substitution: Substituted amines, amides, sulfonamides
Scientific Research Applications
Chemistry
In organic synthesis, {5-[(Tert-butoxy)methyl]-1,2-oxazol-3-yl}methanamine serves as a versatile building block for the construction of more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in the synthesis of heterocyclic compounds.
Biology
The compound has potential applications in the development of bioactive molecules. Its structural features can be exploited to design inhibitors or modulators of biological pathways, particularly those involving enzymes or receptors.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a pharmacophore. It can be used to develop new drugs targeting various diseases, including cancer, infections, and neurological disorders.
Industry
The compound is also explored for its use in materials science, particularly in the development of polymers and advanced materials with specific properties such as conductivity, stability, and reactivity.
Mechanism of Action
The mechanism by which {5-[(Tert-butoxy)methyl]-1,2-oxazol-3-yl}methanamine exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The oxazole ring can participate in hydrogen bonding and π-π interactions, while the methanamine moiety can form ionic or covalent bonds with target molecules.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Structural and Electronic Effects
- Steric Bulk : The tert-butoxymethyl group in the target compound introduces significant steric hindrance compared to smaller substituents like methyl or phenyl. This may reduce reactivity in nucleophilic substitution reactions but enhance stability in acidic conditions .
- Electron-withdrawing groups (e.g., 3-fluorophenyl) polarize the ring, affecting hydrogen-bonding capacity and solubility .
- Hydrogen Bonding: The methanamine group (-CH₂NH₂) acts as a hydrogen bond donor, but bulky substituents like tert-butoxymethyl may limit intermolecular interactions compared to analogues with smaller substituents .
Physicochemical Properties
- Lipophilicity : The tert-butoxymethyl group increases logP (predicted ~1.8) compared to polar analogues like [5-(2-Furyl)-1,2-oxazol-3-yl]methanamine (logP ~0.5), impacting membrane permeability in drug design .
- Solubility : Hydrochloride salts (e.g., [5-(3,4-dimethoxyphenyl)-...]methanamine hydrochloride) exhibit higher aqueous solubility, critical for formulation .
Biological Activity
{5-[(Tert-butoxy)methyl]-1,2-oxazol-3-yl}methanamine (CAS No. 1247482-72-9) is an organic compound characterized by its unique oxazole ring structure combined with a tert-butoxy group and a methanamine moiety. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and drug development.
Chemical Structure
The molecular structure of this compound can be represented as follows:
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within biological systems. The oxazole ring can participate in hydrogen bonding and π-π interactions , while the methanamine moiety may form ionic or covalent bonds with target molecules. These interactions are crucial for modulating biological pathways, particularly those involving enzymes and receptors.
Biological Activity Overview
Research indicates that this compound has potential applications in several areas:
- Medicinal Chemistry : The compound is being investigated for its potential as a pharmacophore in drug development targeting diseases such as cancer and neurological disorders.
- Enzyme Inhibition : Its structural features may allow for the design of inhibitors or modulators of specific enzymes.
- Receptor Modulation : The compound could be used to influence receptor activity, which is vital in many therapeutic contexts.
In Vitro Studies
A study evaluated the cytotoxic effects of various oxazole derivatives, including this compound, against several cancer cell lines (e.g., A549, HT-29). Results showed that derivatives with similar structures exhibited varying degrees of antiproliferative activity, suggesting that modifications to the oxazole ring can enhance efficacy .
Comparative Analysis
To understand the uniqueness of this compound, it is beneficial to compare it with related compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| {5-[(Tert-butoxy)methyl]-1,2-oxazol-3-yl}methanol | Structure | Moderate enzyme inhibition |
| {5-[(Tert-butoxy)methyl]-1,2-oxazol-3-yl}acetic acid | Structure | Anti-inflammatory properties |
| {5-[(Tert-butoxy)methyl]-1,2-oxazol-3-yl}methyl chloride | Structure | Potential neuroprotective effects |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
